3-Fluoro-4-methylsulfinylbenzoic acid
Overview
Description
3-Fluoro-4-methylsulfinylbenzoic acid is an organic compound with the molecular formula C8H7FO3S and a molecular weight of 202.2 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the third position and a methylsulfinyl group at the fourth position on the benzene ring . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 3-Fluoro-4-methylsulfinylbenzoic acid involves several steps. One common method includes the reaction of 3-fluorobenzoic acid with methylsulfinyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
3-Fluoro-4-methylsulfinylbenzoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-4-methylsulfinylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylsulfinylbenzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups . The fluorine atom and methylsulfinyl group may play crucial roles in its binding affinity and specificity . Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
3-Fluoro-4-methylsulfinylbenzoic acid can be compared with other similar compounds, such as:
3-Fluoro-4-methylsulfonylbenzoic acid: This compound has a sulfonyl group instead of a sulfinyl group, which may affect its reactivity and biological activity.
3-Fluorobenzoic acid: Lacks the methylsulfinyl group, making it less complex and potentially less active in certain reactions.
4-Methylsulfinylbenzoic acid: Lacks the fluorine atom, which may influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-fluoro-4-methylsulfinylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(12)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPQBWSTIZQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728651 | |
Record name | 3-Fluoro-4-(methanesulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918967-74-5 | |
Record name | 3-Fluoro-4-(methanesulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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